molecular formula C12H22O2 B14499247 1-(Oxan-2-YL)heptan-2-one CAS No. 63328-85-8

1-(Oxan-2-YL)heptan-2-one

Cat. No.: B14499247
CAS No.: 63328-85-8
M. Wt: 198.30 g/mol
InChI Key: AQNLGZYHDCSKJV-UHFFFAOYSA-N
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Description

1-(Oxan-2-YL)heptan-2-one is a ketone derivative featuring a heptan-2-one backbone (a seven-carbon chain with a ketone group at the second position) and an oxane (tetrahydropyran) ring substituent at the first carbon. This structural combination confers unique physicochemical properties, such as moderate polarity due to the oxygen-containing oxane ring and hydrophobic characteristics from the aliphatic chain.

Properties

CAS No.

63328-85-8

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

1-(oxan-2-yl)heptan-2-one

InChI

InChI=1S/C12H22O2/c1-2-3-4-7-11(13)10-12-8-5-6-9-14-12/h12H,2-10H2,1H3

InChI Key

AQNLGZYHDCSKJV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CC1CCCCO1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Oxan-2-YL)heptan-2-one can be achieved through several routes. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by reductive oxa ring opening. This method allows for the formation of the oxane ring and subsequent functionalization to yield the desired ketone . Industrial production methods may involve catalytic hydrogenation and other processes to ensure high yield and purity .

Chemical Reactions Analysis

1-(Oxan-2-YL)heptan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Oxan-2-YL)heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxan-2-YL)heptan-2-one involves its interaction with various molecular targets. The oxane ring and ketone group allow it to engage in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .

Comparison with Similar Compounds

Straight-Chain Aliphatic Ketones

Hexan-2-one (CAS 591-78-6) and 2-heptanone (CAS 110-43-0) are simpler analogs lacking the oxane substituent. Key differences include:

  • Volatility: Hexan-2-one (boiling point ~127°C) and 2-heptanone (boiling point ~151°C) have lower molecular weights than 1-(Oxan-2-YL)heptan-2-one, making them more volatile .
  • Biological Roles : Heptan-2-one is identified in insect secretions (440 ng/individual) as a semiochemical, whereas the oxane-substituted derivative may exhibit altered bioactivity due to structural complexity .

Table 1: Comparison with Straight-Chain Ketones

Property Hexan-2-one 2-Heptanone This compound
Molecular Formula C₆H₁₂O C₇H₁₄O C₁₂H₂₀O₂
CAS Number 591-78-6 110-43-0 Not explicitly listed
Boiling Point ~127°C ~151°C Higher (estimated)
Key Functional Groups Ketone Ketone Ketone + Oxane ring
Applications Industrial solvent Fragrance, solvent Synthetic intermediate

Bicyclic and Polycyclic Ketones

  • Applications : Bicyclic ketones are often intermediates in terpene synthesis or pharmaceuticals, whereas the oxane-substituted compound may serve as a precursor for chiral ligands or specialty chemicals .

Table 2: Comparison with Bicyclic Ketones

Property 4-Isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one This compound
Molecular Framework Oxabicyclo[4.1.0] Bicyclo[2.2.1] Monocyclic oxane
Substituents Isopropenyl, methyl Trimethyl Oxane ring
Strain/Reactivity High (epoxide-like) Moderate Low
Environmental Presence Not reported Detected in groundwater Not reported

Substituted Heptan-2-one Derivatives

Compounds like 1-((((3-fluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one (CAS 453582-61-1) feature bulky or electronegative groups :

  • Synthetic Complexity : Derivatives with sulfonyl or aryl groups require multi-step synthesis, whereas this compound may be synthesized via simpler alkylation or cyclization routes.

Key Research Findings

  • Ecological Significance : Heptan-2-one derivatives are semiochemicals in insects, with glandular secretions containing up to 1 µg/individual .
  • Structural Effects on Properties : The oxane ring in this compound reduces volatility compared to linear ketones but enhances polarity, impacting solubility and reactivity .
  • Synthetic Utility: Bicyclic analogs are prioritized in medicinal chemistry for their constrained geometries, while the target compound’s monocyclic structure offers flexibility for further functionalization .

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